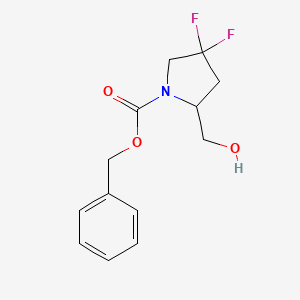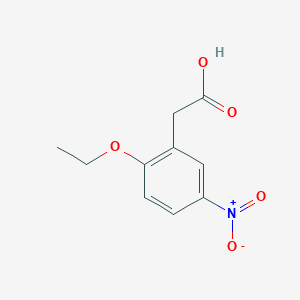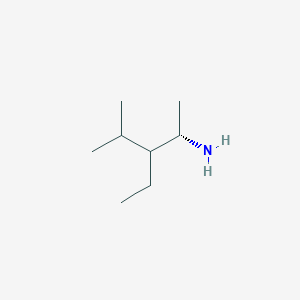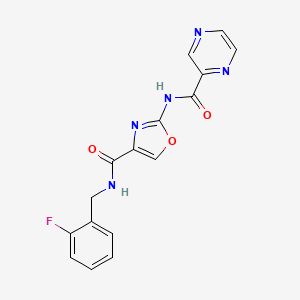![molecular formula C20H14ClNO2 B2946904 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 702649-47-6](/img/structure/B2946904.png)
6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .
Synthesis Analysis
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some of the methods have already been implemented via semi-synthesis or total synthesis .Molecular Structure Analysis
Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .科学的研究の応用
Anticancer Agents
A series of 2-allyl-6-substituted-benzo[de]isoquinoline-1,3-diones, which could potentially include the compound , has been synthesized and evaluated against 60 human tumor cell lines for their in vitro antitumor activities . These compounds have shown promising results, with one compound proving to be the most active member at a single dose concentration of 10 μM .
DNA Interaction Studies
The same series of compounds has also been investigated for their DNA binding properties . These studies were conducted using a UV-Vis and fluorescence spectrophotometer as well as thermal denaturation experiments . The results of these studies could potentially inform the development of new therapeutic agents.
Protodeboronation Studies
The compound could potentially be used in studies of protodeboronation, a process that involves the removal of a boron atom from a molecule . This process is important in the synthesis of various organic compounds.
Synthesis of Substances
The compound could potentially be used in the synthesis of other substances . For example, it could be used as a building block in the synthesis of more complex organic compounds.
Studies of Molecular Docking
Molecular docking studies of the compound could potentially provide valuable insights into its interactions with other molecules . This could inform the development of new drugs and therapeutic agents.
Traditional Medicine
While not directly related to the compound , it’s worth noting that similar compounds have been used in traditional medicines as aphrodisiac, sedative, cardiotonic, and carminative . It’s possible that further research could uncover similar uses for this compound.
将来の方向性
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Current research and development in the synthesis of isoquinoline and its derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .
作用機序
Target of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines .
Mode of Action
It is known that similar benzimidazole derivatives interact with cancer cells and inhibit their proliferation .
Biochemical Pathways
It can be inferred from the antiproliferative activity that it may interfere with the cell cycle or apoptosis pathways in cancer cells .
Result of Action
The compound has been found to exhibit good to potent antiproliferative activity against various cancer cell lines . This suggests that it may have potential as an anticancer agent.
特性
IUPAC Name |
6-chloro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-10-9-16-18-14(17)7-4-8-15(18)19(23)22(20(16)24)12-11-13-5-2-1-3-6-13/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBUEYSWMJULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)
![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946838.png)

![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)